molecular formula C16H11FN4OS B2903175 3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-98-6

3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2903175
CAS No.: 874463-98-6
M. Wt: 326.35
InChI Key: VEYGFMXSGOYOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives . These derivatives have been synthesized and evaluated for their biological activity .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been achieved effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . An efficient and straightforward methodology for the preparation of these compounds has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .


Molecular Structure Analysis

The molecular structure of these compounds has been established through single crystal X-ray diffraction . The binding mode was studied through analogues and cocrystal structures with TNKS2, PARP2, PARP14, and PARP15 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . A microwave-accelerated intramolecular cyclization is also highlighted to generate the fused ring system .


Physical and Chemical Properties Analysis

The azo compound 10, which is a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative, has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s −1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .

Mechanism of Action

Most of these compounds showed potent activities against c-Met kinase and cell growth inhibition . They compete with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes .

Future Directions

Attempts have been made to design next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group(s) . The scaffold does not possess inherent cell toxicity and the inhibitors can enter cells and engage with the target protein , suggesting potential for further development and application in various fields.

Properties

IUPAC Name

3-(2-fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4OS/c1-22-11-8-6-10(7-9-11)15-20-21-14(18-19-16(21)23-15)12-4-2-3-5-13(12)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYGFMXSGOYOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.